2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide
Overview
Description
2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide, also known as BPH-715, is a synthetic compound used in scientific research for its potential therapeutic properties.
Mechanism of Action
2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide works by inhibiting the activity of specific enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. In cancer cells, this compound inhibits the activity of cyclin-dependent kinases, which are involved in cell cycle progression. In inflammation, this compound inhibits the activity of nuclear factor kappa B, which is involved in the production of pro-inflammatory cytokines. In neurodegeneration, this compound inhibits the activity of reactive oxygen species and inflammatory cytokines, which contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines. In neurodegeneration research, this compound has been shown to reduce oxidative stress and inflammation, which contribute to neurodegeneration.
Advantages and Limitations for Lab Experiments
2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide has several advantages for lab experiments, including its synthetic accessibility, high potency, and selectivity for specific enzymes and signaling pathways. However, this compound also has limitations, including its potential toxicity and lack of in vivo efficacy. Further research is needed to address these limitations and optimize the use of this compound in scientific research.
Future Directions
For 2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide include optimizing its efficacy and safety for use in preclinical and clinical studies, exploring its potential therapeutic applications in other diseases, and developing new derivatives and analogs with improved properties. Additionally, further research is needed to elucidate the exact mechanisms of action of this compound and its effects on cellular and molecular pathways.
Scientific Research Applications
2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide has been shown to have potential therapeutic properties in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
1-[[3-[(4-bromophenoxy)methyl]benzoyl]amino]-3-(2-ethoxyphenyl)thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3S/c1-2-29-21-9-4-3-8-20(21)25-23(31)27-26-22(28)17-7-5-6-16(14-17)15-30-19-12-10-18(24)11-13-19/h3-14H,2,15H2,1H3,(H,26,28)(H2,25,27,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSDJOCGPUXCMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.